molecular formula C96H152N22O40S B037584 Lkiedsdtyicevedqkee CAS No. 123380-67-6

Lkiedsdtyicevedqkee

カタログ番号: B037584
CAS番号: 123380-67-6
分子量: 2286.4 g/mol
InChIキー: NDFQQFWSEZIVCS-BTHISMKCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lkiedsdtyicevedqkee, also known as this compound, is a useful research compound. Its molecular formula is C96H152N22O40S and its molecular weight is 2286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

123380-67-6

分子式

C96H152N22O40S

分子量

2286.4 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C96H152N22O40S/c1-10-45(7)75(116-84(145)52(17-13-15-35-98)101-78(139)50(99)36-43(3)4)93(154)107-56(25-31-68(127)128)83(144)110-61(39-72(135)136)87(148)113-63(41-119)90(151)111-62(40-73(137)138)89(150)118-77(47(9)120)95(156)112-59(37-48-18-20-49(121)21-19-48)88(149)117-76(46(8)11-2)94(155)114-64(42-159)91(152)105-57(26-32-69(129)130)85(146)115-74(44(5)6)92(153)106-55(24-30-67(125)126)82(143)109-60(38-71(133)134)86(147)104-53(22-28-65(100)122)80(141)102-51(16-12-14-34-97)79(140)103-54(23-29-66(123)124)81(142)108-58(96(157)158)27-33-70(131)132/h18-21,43-47,50-64,74-77,119-121,159H,10-17,22-42,97-99H2,1-9H3,(H2,100,122)(H,101,139)(H,102,141)(H,103,140)(H,104,147)(H,105,152)(H,106,153)(H,107,154)(H,108,142)(H,109,143)(H,110,144)(H,111,151)(H,112,156)(H,113,148)(H,114,155)(H,115,146)(H,116,145)(H,117,149)(H,118,150)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,157,158)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,74-,75-,76-,77-/m0/s1

InChIキー

NDFQQFWSEZIVCS-BTHISMKCSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N

正規SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N

他のCAS番号

123380-67-6

配列

LKIEDSDTYICEVEDQKEE

同義語

CD4 (76-94)
CD4(76-94)

製品の起源

United States

科学的研究の応用

The compound “Lkiedsdtyicevedqkee” is a synthetic peptide that has garnered attention for its potential applications in various scientific fields, particularly in pharmaceuticals and biotechnology. This article explores its applications, supported by case studies and data tables where relevant.

Pharmaceuticals

This compound has potential applications in drug development. Its structure suggests it may act as a drug candidate, particularly if it demonstrates biological activity against specific targets. The peptide could be explored for:

  • Antiviral Properties : Research indicates that peptides derived from CD4, such as this compound, might inhibit viral infections by interfering with viral entry mechanisms into host cells.
  • Immunomodulation : The peptide's interaction with immune cells could suggest a role in modulating immune responses, potentially leading to therapeutic applications in autoimmune diseases or infections.

Biotechnology

In biotechnology, this compound can serve as a model compound for studying peptide synthesis and modification techniques. Its unique sequence allows researchers to explore:

  • Peptide Engineering : Modifications of the peptide sequence could lead to enhanced stability or activity, providing insights into the design of more effective therapeutic agents.
  • Vaccine Development : The peptide may be used as an antigenic component in vaccine formulations to elicit specific immune responses against pathogens.

Case Study 1: Antiviral Activity

A study referenced in patent literature discusses the use of similar peptides derived from CD4 for antiviral applications. These peptides showed promise in blocking HIV entry into T-cells, suggesting that this compound might have analogous effects .

Case Study 2: Immunological Research

Research on synthetic peptides similar to this compound has demonstrated their potential to modulate immune responses. For instance, peptides have been shown to enhance T-cell activation, which is crucial for developing therapies against various diseases.

Data Table: Comparative Analysis of Peptides

Peptide SequencePotential ApplicationSource
This compoundAntiviralPatent Literature
Similar CD4-derived peptidesHIV InhibitionLifson et al., 1988
Other synthetic antiviral peptidesBroad-spectrum antiviralVarious studies

準備方法

Sulfur-Containing Intermediate Formation

A critical step in synthesizing Lkiedsdtyicevedqkee involves the introduction of sulfur-based functional groups. Patent AU631357B2 details a method for incorporating cysteine residues into peptide chains via sulfur-blocking agents. While this compound’s exact structure remains unspecified, analogous protocols suggest the following steps:

  • Aqueous Solvent Reaction : Combine stoichiometric amounts of a sulfur-blocking agent (e.g., cysteine derivatives) with a polypeptide precursor in deionized water at pH 7.4–8.2.

  • Temperature Control : Maintain the reaction at 25–37°C for 12–24 hours to ensure complete derivatization.

ParameterSpecificationReference
SolventDeionized water
pH Range7.4–8.2
Reaction Time12–24 hours

Peptide Chain Elongation

If this compound is a peptide, solid-phase synthesis (SPS) may apply. The patent highlights the use of Fmoc (fluorenylmethyloxycarbonyl) chemistry for sequential amino acid coupling. Key considerations include:

  • Resin Selection : Use Wang or Rink amide resin for C-terminal amidation.

  • Coupling Reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide).

Purification and Isolation

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) is critical for isolating this compound from reaction byproducts. Patent data suggest using a C18 column with a gradient elution of acetonitrile/water (0.1% TFA).

Column TypeMobile PhaseGradient ProfileFlow Rate
C18Acetonitrile/0.1% TFA5–95% over 30 minutes1.5 mL/min

Lyophilization

Post-purification, lyophilize the compound at -50°C under vacuum (0.05 mBar) to obtain a stable powder.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, a theoretical m/z of 783.55 Da aligns with a peptide containing cysteine and aromatic residues.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra validate structural integrity. Key shifts include:

  • Cysteine Sulfhydryl : δ 1.6–1.8 ppm (¹H).

  • Aromatic Protons : δ 7.2–7.5 ppm (¹H).

Scalability and Industrial Considerations

Batch vs. Continuous Flow

While laboratory-scale synthesis uses batch reactors, industrial production may adopt continuous flow systems to enhance yield and reduce costs. Synthesis Water Solutions’ manufacturing protocols for chlorine dioxide analogs (e.g., Klarolaks) emphasize reactor design for exothermic reactions.

ParameterBatch ReactorContinuous Flow
Temperature Control±2°C±0.5°C
Yield Optimization70–80%85–95%

Q & A

Basic Research Questions

Q. How can researchers design an initial synthesis protocol for Lkiedsdtyicevedqkee to ensure reproducibility?

  • Methodological Answer : Begin with a systematic review of existing synthetic pathways for structurally analogous compounds. Use PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) to define variables such as reaction conditions (temperature, catalysts) and purity thresholds. Document each step using standardized templates (e.g., FAIR data principles) to enhance replicability .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

  • Methodological Answer : Prioritize NMR (¹H, ¹³C) and X-ray crystallography for structural elucidation. Cross-validate results with mass spectrometry (MS) and IR spectroscopy. For ambiguous peaks, apply computational modeling (DFT) to resolve stereochemical uncertainties. Ensure protocols align with journal-specific reporting standards (e.g., Beilstein Journal guidelines) .

Q. How should researchers address conflicting solubility data for this compound across different solvents?

  • Methodological Answer : Conduct a controlled solubility study using Hansen solubility parameters (HSPs) to quantify solvent-polymer interactions. Replicate experiments under identical conditions (temperature, agitation) and apply ANOVA to identify statistically significant outliers. Report deviations using the Standards for Reporting Qualitative Research (SRQR) .

Advanced Research Questions

Q. What experimental designs are optimal for probing this compound’s catalytic mechanisms under varying pH conditions?

  • Methodological Answer : Employ a mixed-methods design:

  • Quantitative : Use a factorial design to isolate pH effects on reaction kinetics (e.g., Arrhenius plots).
  • Qualitative : Apply grounded theory to interpret mechanistic pathways from in-situ spectroscopic data.
    Link findings to a theoretical framework (e.g., transition-state theory) to contextualize results .

Q. How can researchers resolve contradictions between computational predictions and empirical data for this compound’s thermodynamic stability?

  • Methodological Answer : Perform sensitivity analysis on computational parameters (basis sets, solvation models). Validate empirical data via calorimetry (DSC/TGA) and compare with DFT/MD simulations. Use Bayesian inference to quantify uncertainty and refine hypotheses iteratively .

Q. What strategies mitigate bias when designing longitudinal studies on this compound’s degradation pathways?

  • Methodological Answer : Implement blinding for sample analysis and randomize environmental exposure conditions. Use stratified sampling to account for batch variability. Apply causal inference models (e.g., directed acyclic graphs) to distinguish confounding variables from true degradation drivers .

Data Analysis & Theoretical Frameworks

Q. How should researchers structure a meta-analysis of this compound’s bioactivity across disparate datasets?

  • Methodological Answer : Standardize data using ontologies (e.g., ChEBI, PubChem) to harmonize terminology. Apply random-effects models to account for heterogeneity. Use PRISMA guidelines for transparency and include a risk-of-bias assessment (e.g., ROBINS-I) .

Q. What role does theoretical framework selection play in interpreting this compound’s quantum mechanical properties?

  • Methodological Answer : Align framework choice with research goals:

  • Density Functional Theory (DFT) : For electron-density mapping.
  • Molecular Dynamics (MD) : For time-dependent behavior.
    Validate predictions against experimental observables (e.g., Raman spectra) and document discrepancies using iterative abductive reasoning .

Tables: Key Methodological Considerations

Aspect Basic Research Advanced Research
Experimental Design Fixed factorial designs Adaptive mixed-methods
Data Validation Replication + ANOVA Bayesian uncertainty modeling
Theoretical Linkage Descriptive frameworks Causal inference models

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。